molecular formula C10H9N3O4 B1373678 methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate CAS No. 1240527-42-7

methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate

Cat. No.: B1373678
CAS No.: 1240527-42-7
M. Wt: 235.2 g/mol
InChI Key: BKARDTIWAOVJJP-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate is a heterocyclic compound with a unique structure that combines a cyclopropyl group, an oxazolo ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with an ester derivative of an oxazolo compound. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyridazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
  • Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 3-cyclopropyl-7-oxo-6H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-16-10(15)7-5-6(9(14)12-11-7)13-17-8(5)4-2-3-4/h4H,2-3H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKARDTIWAOVJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C2=NOC(=C21)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
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methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
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methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
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methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
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methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
Reactant of Route 6
methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate

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